beta-d-Erythrofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72599-81-6 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(2R,3R,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1 |
InChI Key |
FMAORJIQYMIRHF-BXXZVTAOSA-N |
SMILES |
C1C(C(C(O1)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Beta D Erythrofuranose
Furanose Ring Puckering and Conformational Landscape
The five-membered ring of furanoses, including beta-d-Erythrofuranose, is inherently non-planar and exhibits a high degree of flexibility, a stark contrast to the more rigid chair conformations of six-membered pyranose rings. nih.gov This flexibility allows the ring to adopt a continuous range of puckered conformations to minimize steric strain and optimize electronic interactions.
Envelope (E) and Twist (T) Conformations
The puckering of the furanose ring can be described by two principal conformations: the Envelope (E) and the Twist (T). acs.org In the Envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. In the Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. These conformations are not static but are in a dynamic equilibrium, interconverting through a process known as pseudorotation. acs.org For D-erythrose, rotational spectroscopy has revealed the existence of two furanose forms in the gas phase: an α-anomer in an envelope conformation and a β-anomer in a twist conformation. researchgate.net
Pseudorotational Parameters and Preferred Forms
The exact conformation of a furanose ring can be quantitatively described by two pseudorotational parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). acs.org The phase angle P defines the position of the ring in the pseudorotational cycle, with specific values corresponding to ideal Envelope (E) and Twist (T) conformations. nih.govacs.org For instance, theoretical calculations on various tetrofuranose anomers, including this compound, have been used to predict preferred solution conformations, which have shown good agreement with experimental NMR data. osti.gov These studies indicate that the intrinsic structure of the furanose plays a dominant role in determining its preferred geometry. osti.gov While furanoses can, in principle, populate a wide range of conformations, they often exhibit a preference for either the Northern (N) or Southern (S) hemisphere of the pseudorotational pathway, which correspond to C3'-endo and C2'-endo puckering in nucleosides, respectively. acs.orgnih.gov
Influence of Stereochemistry on Molecular Geometry and Dynamics
The specific arrangement of hydroxyl groups in this compound significantly influences its molecular geometry and conformational dynamics. Ab initio molecular orbital calculations have demonstrated that the beta-d-erythro configuration exhibits notably different conformational behavior compared to other tetrofuranose configurations like threofuranose. osti.gov This distinction is crucial as the beta-d-erythro configuration is structurally related to the beta-d-ribo configuration found in fundamental biological molecules like RNA. osti.gov The stereochemistry of the substituents dictates the energy barriers for pseudorotation, affecting the flexibility of the ring. For instance, modifications to substituents can "lock" the furanose ring into a specific conformation. acs.org
Intramolecular Interactions Governing Conformational Stability
The conformational preferences of this compound are not arbitrary but are governed by a hierarchy of stabilizing intramolecular interactions. These forces work in concert to determine the most energetically favorable three-dimensional structure.
Role of Cooperative Hydrogen Bonding Networks
A key factor in the stabilization of specific conformers of D-erythrose is the formation of cooperative hydrogen bonding networks. researchgate.net These networks involve interactions between the hydroxyl groups of the sugar. In the case of the observed β-twist conformer of D-erythrose, a specific network of intramolecular hydrogen bonds contributes significantly to its stability. researchgate.net The presence and geometry of these hydrogen bonds are critical in defining the conformational landscape.
Comparative Conformational Studies with Related Tetrofuranoses (e.g., Threofuranose)
Ab initio molecular orbital calculations performed on the anomers of D-erythrofuranose and D-threofuranose have shown that the intrinsic structures of these sugars largely determine their preferred geometries. osti.gov The conformations predicted by these calculations are in good agreement with those deduced from NMR studies in aqueous solutions, suggesting that solvation does not act as the primary determinant of their conformational preferences. osti.gov
A significant finding from these comparative analyses is that the beta-D-erythro configuration exhibits a markedly different conformational behavior compared to the alpha-D-erythro, alpha-D-threo, and beta-D-threo configurations. osti.gov Studies utilizing NMR spin-lattice relaxation times indicate that the beta-D-erythrofuranosyl ring is the most flexible among the tetrofuranose isomers. sci-hub.se In contrast, the alpha-threofuranosyl ring is considered the most rigid. sci-hub.se This enhanced flexibility in this compound is structurally relevant as its configuration is related to that of beta-D-ribofuranose, a fundamental component of RNA. osti.govresearchgate.net
The primary factor governing the ring conformation in all tetrofuranose isomers is the anomeric effect, which favors a quasi-axial orientation for the anomeric substituent (the C1 hydroxyl group). sci-hub.se However, the interplay of steric and stereoelectronic effects arising from the different arrangements of the hydroxyl groups in erythrofuranose versus threofuranose leads to distinct puckering patterns and stabilities. In D-threose, for instance, aqueous solutions contain approximately 38% of the beta-furanose form. lookchem.com For all tetrofuranosyl rings, NMR coupling data has been used to determine the conformation at the anomeric carbon and the dihedral angles. sci-hub.se
The detailed research findings from computational and experimental studies are summarized in the table below, highlighting the key conformational distinctions between this compound and its related tetrofuranose, beta-D-threofuranose.
Table 1: Comparative Conformational Properties of Beta-D-Tetrofuranoses
| Feature | This compound | beta-D-Threofuranose | Reference |
|---|---|---|---|
| Relative Flexibility | Considered the most flexible among tetrofuranose isomers. | Less flexible compared to the erythro- anomer. | sci-hub.se |
| Dominant Conformation | Exhibits significant conformational averaging, often described as a mix of envelope (E) and twist (T) forms. The β-anomer in the gas phase has been observed as a twist (β-T-cc) conformer. | Prefers a more defined conformation, influenced by the trans arrangement of substituents. | sci-hub.seresearchgate.net |
| Key Influencing Factor | Conformational behavior is significantly different from other tetrofuranose anomers. | Conformation is governed by the anomeric effect and minimization of steric strain between cis hydroxyl groups. | osti.govvulcanchem.com |
| Structural Relation | Structurally related to the beta-D-ribofuranose ring found in RNA. | Serves as a fundamental tetrose isomer for comparison. | osti.gov |
Advanced Synthetic Methodologies and Chemical Transformations Involving Beta D Erythrofuranose
Stereoselective Synthesis of Beta-D-Erythrofuranose and its Protected Forms
The controlled synthesis of this compound with high stereoselectivity is paramount for its use in further chemical transformations. Chemists have developed various strategies to achieve this, often starting from readily available precursors and employing sophisticated techniques to control the stereochemistry at the anomeric center.
Strategies Employing D-Erythrose as a Starting Material
D-Erythrose is a common and logical starting point for the synthesis of this compound. One established method involves the protection of the hydroxyl groups of D-erythrose, often as isopropylidene or benzylidene acetals, followed by reactions that favor the formation of the desired beta-anomer. For instance, the reaction of 2,3-O-isopropylidene-D-erythrose with appropriate reagents can lead to the formation of this compound derivatives. mdpi.com A study reported the synthesis of 2,4-benzylidene-D-erythrose from D-glucose, which serves as a key intermediate. This process was optimized to achieve a high yield of 95%. uminho.pt
Another approach involves the one-carbon homologation of 2,3-O-isopropylidene-D-glyceraldehyde, which provides a highly stereoselective route to D-erythrose derivatives. researchgate.net These derivatives can then be further manipulated to yield the target this compound. The choice of protecting groups and reaction conditions is critical in directing the stereochemical outcome of these syntheses.
Novel Approaches for Anomeric Control and Selectivity
Achieving high anomeric selectivity is a central challenge in carbohydrate chemistry. For this compound, several novel strategies have been explored to control the formation of the beta-glycosidic bond. The anomeric effect, which generally favors the alpha-anomer, must be overcome to obtain the beta-configuration.
Research into the anomerization of furanose sugars has provided insights into the kinetics and thermodynamics of ring-opening and closing, which is crucial for controlling the anomeric equilibrium. nd.edu Computational studies, alongside experimental work, have helped to predict the preferred conformations of erythrose in different forms, which can guide the design of stereoselective syntheses. researchgate.net
The use of specific catalysts and reaction conditions can also influence anomeric control. For example, palladium-catalyzed reactions have been developed for the stereoselective synthesis of C-glycosides, which could potentially be adapted for the synthesis of this compound derivatives. sioc-journal.cn The development of predictive models for stereoselectivity is an ongoing area of research that promises to further refine these synthetic methods. rsc.org
Synthesis of Complex Derivatives Incorporating the this compound Moiety
The this compound scaffold is a key component in a variety of complex and biologically active molecules. Its incorporation into larger structures requires versatile and efficient glycosylation methods.
Glycosylation Reactions for O-, N-, and S-Linked Conjugates
Glycosylation is a fundamental process for creating O-, N-, and S-linked glycoconjugates. uminho.ptrsc.org The development of efficient glycosylation methods using beta-D-erythrofuranosyl donors is essential for synthesizing these complex molecules. diva-portal.org
For the formation of O-glycosides , various activating agents and promoters are used to facilitate the reaction between a beta-D-erythrofuranosyl donor and an acceptor alcohol. nih.govN-glycosides , which are core components of nucleoside analogues, are typically synthesized by coupling the sugar with a nucleobase. nih.gov The synthesis of S-glycosides involves the reaction of a suitably activated erythrofuranose derivative with a thiol, often catalyzed by transition metals. sioc-journal.cn
| Glycosylation Type | General Reactants | Key Considerations |
| O-Glycosylation | Erythrofuranosyl donor (e.g., with a good leaving group at the anomeric position), alcohol acceptor | Stereocontrol at the anomeric center, choice of protecting groups. diva-portal.orgnih.gov |
| N-Glycosylation | Erythrofuranosyl derivative, nucleobase (e.g., purine (B94841) or pyrimidine) | Anomeric selectivity, protection of functional groups on the nucleobase. beilstein-journals.org |
| S-Glycosylation | Activated erythrofuranose, thiol acceptor | Catalyst selection, prevention of side reactions. sioc-journal.cnmdpi.com |
Nucleoside Analogues with Erythrofuranosyl Sugar Moieties
Nucleoside analogues containing the this compound ring are of significant interest due to their potential as antiviral and anticancer agents. madridge.org The synthesis of these analogues involves the coupling of a protected this compound derivative with a heterocyclic base.
A notable example is the synthesis of (E)-3'-phosphonoalkenyl and 3'-phosphonoalkyl modified nucleoside analogues with a β-D-erythrofuranose moiety. acs.orgnih.gov These syntheses often employ stereoselective reactions to introduce modifications at specific positions of the sugar ring. acs.orgnih.gov The resulting nucleoside analogues are then evaluated for their biological activity.
| Nucleoside Analogue Type | Synthetic Strategy | Reference |
| (E)-3′-Phosphonoalkenyl modified nucleosides | Stereoselective olefin cross-metathesis to introduce the phosphonoalkenyl group at the 3′-position. | acs.orgnih.govacs.org |
| 3′,6′-Cyclomonophosphonic acids | Dehydrative intramolecular cyclization of 3′-phosphonoethyl-β-D-erythrofuranosyl nucleosides. | acs.orgnih.gov |
Oligosaccharide and Glycoconjugate Assembly Utilizing Erythrofuranosyl Donors
The construction of oligosaccharides and glycoconjugates containing this compound units is a complex undertaking that relies on efficient and stereoselective glycosylation strategies. rsc.org Erythrofuranosyl donors, which are erythrofuranose derivatives with a leaving group at the anomeric position, are key reagents in these syntheses. diva-portal.org
The "armed-disarmed" strategy is one powerful approach where a more reactive "armed" donor is selectively coupled with a less reactive "disarmed" acceptor. nih.gov This allows for the sequential assembly of oligosaccharide chains. Another important technique is one-pot synthesis, where multiple glycosylation steps are carried out in a single reaction vessel, improving efficiency. nih.gov The synthesis of carbohydrate-glycolipid conjugates for vaccine development also utilizes these advanced glycosylation methods. google.com
Functionalization and Derivatization at Hydroxyl Positions
The reactivity of the hydroxyl groups on the erythrofuranose ring is central to its derivatization. Selective protection and activation of these groups are critical first steps in many synthetic pathways. Common protecting groups, such as acetyl and isopropylidene, are employed to control reactivity and stereochemical outcomes.
For instance, the synthesis of novel nucleoside analogues often begins with a fully protected erythrofuranose precursor. One established method involves the coupling of 1,2,3-tri-O-acetyl-beta-D-erythrofuranose with a heterocyclic base, such as a substituted benzimidazole (B57391), followed by the removal of the acetyl groups to yield the final nucleoside derivative. This strategy has been successfully used to prepare a series of 2-substituted benzimidazole D-erythrofuranosyl nucleosides. acs.org Similarly, the use of a 2,3-O-isopropylidene protecting group on a glycosylamine derived from D-erythrofuranose allows for specific reactions, such as the addition of Grignard reagents to the anomeric position. mdpi.com
The selective functionalization of the hydroxyl groups allows for the synthesis of a wide array of derivatives. These reactions are fundamental to creating building blocks for more complex molecules, including modified oligonucleotides and carbohydrate-based therapeutics.
Table 1: Examples of Functionalization Reactions on Erythrofuranose
| Starting Material | Reagents | Product Type | Reference |
| 1,2,3-tri-O-acetyl-β-D-erythrofuranose | Substituted Benzimidazole | Benzimidazole Nucleoside | acs.org |
| 2,3-O-isopropylidene-D-erythrofuranose-derived glycosylamine | Grignard Reagent (e.g., RMgBr) | C-Alkylated Amino Alcohol | mdpi.com |
| 2,3-O-isopropylidene-β-D-erythrofuranose | Oxidation (e.g., with hypoiodite) | 2,3-O-isopropylidene-D-erythrono-1,4-lactone | nih.gov |
This table provides an interactive overview of selected functionalization reactions.
Branched-Chain Derivatives Synthesis (e.g., Apiose-related structures)
A significant area of research involving the erythrofuranose skeleton is the synthesis of branched-chain sugars, most notably D-apiose. D-apiose, systematically named 3-C-(hydroxymethyl)-D-erythrofuranose, is a naturally occurring branched-chain pentose (B10789219) found in plant cell wall polysaccharides like rhamnogalacturonan-II (RG-II). acs.orgresearchgate.netrsc.orgoup.com Its unique structure, featuring a branch at the C3 position of an erythrofuranose ring, is crucial for the function of these complex biopolymers.
The chemical synthesis of apiose and its derivatives often starts from precursors that can be manipulated to introduce the required hydroxymethyl branch. A key intermediate in some syntheses is 3-C-hydroxymethyl-1,2-O-isopropylidene-α-D-erythrofuranose. acs.orgnih.gov Another approach involves the reaction of 2,3-O-isopropylidene-l-threo-tetrodialdose dimethyl acetal (B89532) with formaldehyde (B43269) through an aldol-Cannizzaro reaction to create the C3 branch. acs.org A straightforward chemical method has been developed for the synthesis of DL-apiose, which can also be adapted to prepare isotopically labeled versions for NMR studies. acs.org These synthetic routes provide access to apiose-containing building blocks essential for assembling fragments of complex plant polysaccharides. acs.org
Mechanistic Investigations of Reactions Involving Erythrofuranose Skeletons
Understanding the mechanisms of reactions involving the erythrofuranose framework is crucial for controlling reaction outcomes and designing new synthetic strategies. Research in this area has focused on rearrangements, fragmentations, and ring-size modifications.
Carbonyl Migrations and Epimerization Pathways
Carbonyl migration and the associated epimerization are fundamental rearrangement processes in carbohydrate chemistry. These transformations typically proceed through the open-chain form of the sugar via an enediol intermediate, a process known as the Lobry de Bruyn–Alberda van Ekenstein transformation. nih.govacs.org For erythrofuranose, this requires a ring-chain tautomeric equilibrium to expose the aldehyde group. masterorganicchemistry.comdoubtnut.comnih.gov Under basic or acidic conditions, the aldehyde at C1 can isomerize to a ketone at C2 (forming erythrulose), which can then lead to epimerization at adjacent carbon centers. elsi.jp Studies on tetroses have shown that under certain prebiotic conditions, this carbonyl migration can proceed along the entire carbon chain, leading to a complex mixture of isomers and scrambling the original stereochemistry. elsi.jp The interconversion between furanose and pyranose forms, as well as the α and β anomers, occurs in solution through the open-chain aldehyde intermediate, further highlighting the dynamic nature of these molecules. uomustansiriyah.edu.iqyoutube.com
Radical Fragmentation Reactions and Stereoelectronic Effects
Radical reactions offer powerful methods for modifying the carbohydrate backbone. A notable transformation is the β-fragmentation of anomeric alkoxy radicals. When generated from erythrofuranose derivatives, these radicals can undergo C1-C2 bond cleavage. This reaction has been utilized as a key step in a tandem fragmentation-intramolecular cyclization sequence to synthesize polyhydroxylated pyrrolidines, which are iminosugar analogues of the parent carbohydrate. acs.orgacs.org This methodology provides access to D-erythrofuranose-derived pyrrolidines. acs.orgacs.org
This fragmentation is also a useful tool for descending the aldose series, effectively removing one carbon atom from the sugar chain to produce the corresponding alditol. acs.orgnih.gov The efficiency and regioselectivity of these radical reactions are heavily influenced by stereoelectronic effects. rsc.orgoregonstate.eduexlibrisgroup.com For instance, the orientation of adjacent substituents and the lone pairs on the ring oxygen can stabilize or destabilize radical intermediates, thereby directing the reaction pathway towards either fragmentation or other processes like hydrogen atom transfer. researchgate.netnih.gov
Table 2: Products from Radical Fragmentation of Erythrofuranose Precursors
| Precursor Type | Reaction Type | Key Product Class | Reference |
| Protected 5-amino-5-deoxyfuranopentose | Tandem β-fragmentation-cyclization | Polyhydroxylated Pyrrolidine | acs.orgacs.org |
| Anomeric nitrate (B79036) ester or N-phthalimido glycoside | Reductive C1-C2 fragmentation | Alditol (with one less carbon) | nih.gov |
| 4-(tert-butoxycarbonyl)amino-4-deoxy-1,2-O-isopropylidene-α-D-erythrofuranose | Radical β-fragmentation | 3-O-formyl derivative | molaid.com |
This interactive table summarizes outcomes of radical fragmentation reactions.
Ring Expansion and Contraction Strategies in Erythrofuranose Chemistry
Manipulating the ring size of furanose sugars is a synthetic challenge that provides access to different classes of carbohydrates and their analogues. Ring contraction from a pyranose to a furanose is a known transformation. For example, certain 2,3-di-O-silylated thiopyranosides have been shown to undergo ring contraction to the corresponding thiofuranosides under mild acidic conditions. researcher.lifenih.gov The oxidation of some aldohexopyranoses with lead tetraacetate is also proposed to proceed via a furanose intermediate, implying a pyranose-to-furanose conversion during the reaction. cdnsciencepub.com
While direct, general strategies for the expansion of an erythrofuranose ring to a pyranose are less commonly reported, the inherent ring-chain tautomerism of sugars provides a conceptual basis for such transformations. chemistrysteps.com Since the sugar exists in equilibrium with its open-chain form, it is theoretically possible to favor recyclization to a six-membered pyranose ring under specific thermodynamic or kinetic control, although this is often challenging to achieve selectively against the favored furanose form for tetroses.
Computational Chemistry and Theoretical Characterization of Beta D Erythrofuranose Systems
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the structural and energetic properties of molecules like beta-d-erythrofuranose. These computational approaches allow for the detailed prediction of molecular geometries and the relative stabilities of different conformations and isomers.
Prediction of Bond Lengths, Bond Angles, and Torsional Angles
Ab initio and DFT calculations have been employed to predict the geometric parameters of furanose rings, including those of erythrose. acs.orgnd.edu For instance, calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to generate a database of structural energies for various sugar conformations. nih.gov The geometry of a molecule, defined by its bond lengths, bond angles, and torsional angles, is a primary determinant of its physical and chemical properties. dergipark.org.tr
Computational studies on furanose derivatives have shown that computed structural parameters are generally consistent with available X-ray data. quick.czresearchgate.net For example, a study on 9-β-d-erythrofuranosyladenine and its analogues involved geometry optimizations at the B3LYP/3-21G and B3LYP/6-31+G(d,p) levels of theory to determine conformational parameters. acs.org The conformation of the furanose ring can be described by the pseudorotational phase angle (P) and the maximum puckering amplitude (νmax). acs.org These parameters are crucial for understanding the conformational preferences of the five-membered ring.
The following table provides an example of how bond lengths and angles can be presented based on computational data.
| Parameter | Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C1-O1 Bond Length | 1.38 | MP2/6-311++G(d,p) researchgate.net |
| As-As Bond Angle | 84.5 | DFT researchgate.net |
Electronic Energy and Gibbs Free Energy Calculations of Isomers and Transition States
Quantum chemical calculations are instrumental in determining the electronic and Gibbs free energies of different isomers and the transition states that separate them. This information is vital for understanding the relative stabilities and interconversion pathways of molecules. For instance, studies on small carbohydrates have utilized CBS-APNO and CBS-QB3 computational methods to determine heats of formation and reduction. acs.org It has been found that for aldotetroses, the furanose forms are more stable than their linear counterparts. acs.org Specifically, α-erythrofuranose is reported to be 1.5 kcal/mol more stable than the β-anomer. acs.org
The relative stabilities of conformers can be assessed by comparing their Gibbs free energies, which account for both enthalpy and entropy at a given temperature. stackexchange.com At a theoretical level of T=0 K, the Gibbs free energy is equivalent to the enthalpy. stackexchange.com DFT calculations, such as those using the B3LYP functional with the 6-311++G(d,p) basis set, have been used to study the conformational stability of related sugar alcohols in terms of both electronic energy and Gibbs free energy. acs.org High-level ab initio calculations, such as G3(MP2)//B3LYP, have also been used to estimate gas-phase enthalpies of formation for related nucleoside analogues. acs.org
The following table summarizes some reported energy differences for erythrofuranose anomers.
| Anomers | Energy Difference (kcal/mol) | More Stable Anomer | Computational Method |
|---|---|---|---|
| α- vs. β-Erythrofuranose | 1.5 | α-Erythrofuranose | CBS-APNO acs.org |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.govnih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them, offering insights that are complementary to static quantum chemical calculations. biorxiv.orgdiva-portal.org
MD simulations have been used to study the conformational preferences of furanose rings in various environments. biorxiv.org For instance, MD simulations of furanose forms of ribose and deoxyribose in aqueous solution have observed numerous dihedral transitions and changes in ring puckering. researchgate.net These simulations can be combined with machine learning techniques to predict new, low-energy conformations that may not be sampled in standard simulation timescales. nih.gov The development of force fields, such as the General Amber Force Field (GAFF), is crucial for the accuracy of MD simulations of carbohydrates and their derivatives. biorxiv.org
Detailed Analysis of Intramolecular Noncovalent Interactions
Intramolecular noncovalent interactions, particularly hydrogen bonds, play a critical role in determining the conformational preferences of polyhydroxylated molecules like this compound. acs.org The presence and strength of these interactions can significantly stabilize certain conformers over others.
Computational studies have highlighted the importance of intramolecular hydrogen bonding in small carbohydrates. acs.org For example, in glyceraldehyde, a related small sugar, hydrogen bonding between hydroxyl groups is a key stabilizing factor. acs.org The anomeric effect, another important stereoelectronic interaction, also influences the geometry and stability of furanose rings. Rotational spectroscopy combined with computational chemistry has been used to identify cooperative hydrogen bond networks as a primary stabilization factor in the observed structures of D-erythrose. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize and quantify these intramolecular interactions. researchgate.net
Modeling of Solvent Effects on Conformational Preferences (e.g., PCM Method)
The surrounding solvent can have a significant impact on the conformational equilibrium of molecules. Computational methods can account for these solvent effects either implicitly or explicitly. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that treats the solvent as a continuous dielectric medium. mdpi.com
Studies on nucleoside analogues containing an erythrofuranose moiety have utilized the PCM method to evaluate the effect of aqueous solvation on conformational preferences. acs.org It was found that for 9-β-d-erythrofuranosyladenine analogues, the preference for a specific conformer stabilized by an internal hydrogen bond was diminished in the presence of a solvent. acs.org This highlights the importance of considering the solvent environment when predicting the dominant conformations of this compound in solution. The choice of solvent can influence the relative populations of different conformers. mdpi.com For instance, a study on caespitate showed that while an extended conformation was favored in the gas phase and chloroform, a hairpin shape was preferred in more polar solvents like water and acetonitrile. mdpi.com
Thermochemical Studies of Erythrofuranose Anomers
Thermochemical studies, both experimental and computational, provide fundamental data on the stability and reactivity of carbohydrate isomers. Computational methods like CBS-APNO have been used to calculate the heats of formation (ΔHf) for the α- and β-anomers of erythrofuranose. acs.org
These calculations have shown that for erythrose, the furanose forms are energetically favored over the open-chain structure. acs.org The α-anomer of erythrofuranose is predicted to be more stable than the β-anomer by 1.5 kcal/mol. acs.org Enthalpies of reduction to the corresponding polyols have also been calculated, providing further insight into the thermochemistry of these small sugars. acs.org The reduction of carbohydrates is generally more exothermic than that of simple aldehydes and ketones, which can be attributed to the stabilizing effects of intramolecular hydrogen bonding in the resulting polyols. acs.org
The following table presents calculated heats of reduction for erythrofuranose anomers.
| Compound | Calculated Heat of Reduction (kcal/mol) | Computational Method |
|---|---|---|
| α-Erythrofuranose | -170.8 | CBS-APNO scribd.com |
| β-Erythrofuranose | -169.3 | CBS-APNO acs.orgscribd.com |
Advanced Analytical Approaches for Beta D Erythrofuranose Structural and Conformational Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For beta-d-Erythrofuranose and its derivatives, NMR provides critical data on stereochemistry and conformational preferences.
The conformation of the furanose ring, which is not planar, can be described by a pseudorotation cycle, characterized by the phase angle of pseudorotation (P) and the maximum puckering amplitude (νmax). acs.org These parameters define the specific envelope (E) or twist (T) conformations of the five-membered ring. researchgate.net For example, the beta-d-erythro configuration has been shown to exhibit significantly different conformational behavior compared to other tetrofuranose configurations. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining through-space proximities between protons, which helps to define the stereochemistry and the preferred conformation in solution. acs.orgnih.gov By comparing experimental NMR data with theoretical calculations, researchers can gain a comprehensive understanding of the conformational landscape of this compound in solution. acs.orgresearchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data as experimental data for the isolated compound is not readily available in the searched literature.
| Atom No. | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 97.5 |
| C2 | 75.2 |
| C3 | 72.9 |
| C4 | 63.8 |
Data sourced from a predicted spectrum and may not represent experimental values.
Rotational Spectroscopy for Gas-Phase Conformer Identification
Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from intermolecular interactions that are present in solution or the solid state. uva.esosti.gov This method has been successfully applied to study the conformational preferences of D-erythrose. researchgate.net
In a notable study, a laser ablation technique was used to vaporize D-erythrose, and its rotational spectrum was measured using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. researchgate.net The analysis of the spectrum revealed the presence of two distinct conformers of erythrose in the gas phase: an α-anomer with an envelope (E) conformation and a β-anomer with a twist (T) conformation. researchgate.net
The stabilization of these conformers is attributed to a network of cooperative intramolecular hydrogen bonds and the anomeric effect. researchgate.net The experimental rotational constants obtained from the spectrum are compared with those calculated for theoretically predicted structures to identify the specific conformers present. researchgate.net This approach provides unambiguous structural determination and allows for the quantification of the relative populations of different conformers in the gas phase. researchgate.netuva.es
Table 2: Experimental and Predicted Spectroscopic Parameters for the Two Observed Conformers of D-Erythrose
| Parameter | Conformer A (α-E-cc) Experimental | Conformer A (α-E-cc) Predicted | Conformer B (β-T-cc) Experimental | Conformer B (β-T-cc) Predicted |
|---|---|---|---|---|
| A (MHz) | 3388.083(2) | 3389 | 3528.00(1) | 3535 |
| B (MHz) | 2125.106(1) | 2124 | 2004.83(1) | 2007 |
| C (MHz) | 1629.479(1) | 1628 | 1582.49(1) | 1583 |
Adapted from research on D-erythrose conformers. researchgate.net The 'cc' denotes a counter-clockwise arrangement of hydroxyl groups.
Mass Spectrometry Techniques in Characterizing Synthesized Derivatives
Mass spectrometry (MS) is a crucial analytical technique for the characterization of synthesized organic molecules, including derivatives of this compound. researchgate.net It provides information about the molecular weight and the structure of a compound based on its fragmentation pattern.
In the context of this compound, MS is often used in conjunction with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). lookchem.comnih.gov For volatile compounds, derivatization is often necessary to improve their chromatographic behavior and to obtain informative mass spectra. chalmers.se Common derivatization methods for sugars include the formation of trimethylsilyl (B98337) (TMS) ethers or methoxime-trimethylsilyl derivatives. lookchem.comchalmers.se
The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns, primarily involving cleavages of the carbon-carbon bonds in the sugar backbone. chalmers.se These fragmentation patterns can be used to deduce the structure of the original sugar. For example, the mass spectrum of a TMS-derivatized erythritol (B158007) (the corresponding alditol of erythrose) exhibits specific fragment ions that are indicative of its four-carbon structure. chalmers.se
Electrospray ionization (ESI) mass spectrometry, often coupled with tandem mass spectrometry (MS/MS), is a soft ionization technique that is well-suited for the analysis of less volatile and more complex derivatives, such as nucleotide sugars containing an erythrose moiety. nih.govplos.org This technique allows for the determination of the molecular weight of the intact derivative and provides structural information through controlled fragmentation in the gas phase. nih.govplos.org It is important to be aware of in-source fragmentation, where fragmentation occurs in the ion source of the mass spectrometer, as this can sometimes lead to misinterpretation of the data. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. wordpress.comusf.eduyoutube.com This technique involves diffracting X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wordpress.comnih.gov
While a crystal structure for this compound itself was not found in the searched literature, the structures of several of its derivatives have been elucidated using this method. For example, the crystal structures of various nucleoside analogues incorporating a this compound moiety have been determined. vulcanchem.comresearchgate.net These studies provide precise information on bond lengths, bond angles, and the conformation of the furanose ring in the solid state. tandfonline.com
For instance, the crystal structure of a benzimidazole (B57391) nucleoside derivative of this compound has been reported, revealing the specific puckering of the furanose ring and the orientation of the nucleobase relative to the sugar. researchgate.net Such detailed structural information is invaluable for understanding the structure-activity relationships of biologically active molecules and for the rational design of new compounds. nih.gov The solid-state conformation can then be compared with the preferred conformations in solution (from NMR) and in the gas phase (from rotational spectroscopy) to gain a complete picture of the molecule's conformational dynamics.
Biochemical and Biosynthetic Roles of Beta D Erythrofuranose in Biological Pathways
Natural Occurrence and Biological Significance (Excluding Therapeutic Applications)
While D-apiose in its free form is not found in nature, it is a component of cell wall pectic polysaccharides and secondary metabolites in vascular plants. oup.com The predominant natural form is D-apio-D-furanose, which has the erythro-configuration. oup.com
Apiose (3-C-[hydroxymethyl]-D-erythrofuranose) as a Branched-Chain Monosaccharide
Apiose, chemically known as 3-C-(hydroxymethyl)-D-erythrofuranose, is an unusual branched-chain pentose (B10789219) monosaccharide. researchgate.netuga.edu Its structure features a tertiary alcohol, which is a rare characteristic among sugars. researchgate.net This unique branched structure is a key feature that underpins its biological functions. Apiose is found widely distributed in all higher plants and has also been identified in certain bacteria. researchgate.netnih.gov It is a fundamental component of complex polysaccharides within the plant cell wall and is also present in a variety of secondary metabolites. researchgate.net
Incorporation into Plant Cell Wall Polysaccharides (e.g., Rhamnogalacturonan II, Apiogalacturonan)
Beta-D-erythrofuranose, in the form of apiose, is a critical constituent of two major pectic polysaccharides in the plant cell wall: rhamnogalacturonan II (RG-II) and apiogalacturonan. researchgate.netuga.edunih.gov
Rhamnogalacturonan II (RG-II): This is a highly complex and conserved pectic polysaccharide found in the primary cell walls of all vascular plants. oup.comnih.gov RG-II consists of a homogalacturonan backbone with four distinct oligosaccharide side chains. oup.com Apiose residues are located at the branching points of two of these side chains (A and B). oup.com A crucial function of the apiose in side chain A is its ability to form a borate (B1201080) diester cross-link between two RG-II monomers. oup.comresearchgate.net This dimerization of RG-II is essential for the structural integrity and proper development of the plant cell wall. oup.comnih.gov
Apiogalacturonan: This pectic polysaccharide is particularly abundant in the cell walls of aquatic monocots like duckweed (Lemna minor) and seagrasses. oup.comnih.gov In apiogalacturonan, single D-apiofuranose residues are attached to the D-galacturonic acid backbone. researchgate.net The abundance of apiogalacturonan can vary significantly even among closely related aquatic plants, suggesting a role in adaptation to specific environments. nih.gov
The incorporation of apiose into these polysaccharides highlights its importance in maintaining the architectural and functional integrity of plant cell walls.
Presence as a Moiety in Nucleoside Analogues and Other Biomimetic Structures
The furanose ring system, of which this compound is an example, is a fundamental component of nucleosides, the building blocks of DNA and RNA. nih.gov While naturally occurring nucleosides contain D-ribose or 2'-deoxy-D-ribose, synthetic nucleoside analogues with modified sugar moieties are a significant class of therapeutic agents. nih.govnih.gov
The structural principles of this compound can be seen in the design of these analogues. Modifications to the sugar ring, including changes in stereochemistry and the addition of various functional groups, are employed to create compounds with antiviral and anticancer properties. nih.govnih.gov For instance, the inversion of stereochemistry at the 2' position of the furanose ring, creating an "up" hydroxyl group as seen in arabinose-containing nucleosides (ara-nucleosides), leads to potent biological activity. researchgate.net The ability of enzymes like human deoxycytidine kinase to phosphorylate both natural D-nucleosides and synthetic L-nucleoside analogues underscores the flexibility of the furanose scaffold in biological interactions. nih.gov
Furthermore, synthetic oligosaccharides containing apiose have been developed as tools to study the complex structures of plant cell wall polysaccharides like RG-II and apiogalacturonan. rsc.org These synthetic fragments help in elucidating the precise linkages and conformations of these intricate biopolymers.
Enzymatic Transformations and Biosynthesis
The biosynthesis of apiose and its incorporation into various biomolecules is a tightly regulated enzymatic process.
Role as an Intermediate or Substrate in Carbohydrate Metabolism Pathways
Carbohydrate metabolism encompasses a vast network of biochemical reactions responsible for the formation, breakdown, and interconversion of sugars. wikipedia.org While this compound itself is not a central player in primary energy-yielding pathways like glycolysis, its biosynthesis is directly linked to a key intermediate of carbohydrate metabolism. acs.orgyoutube.com The precursor for apiose synthesis is UDP-D-glucuronic acid, a nucleotide sugar derived from glucose. nih.govnih.gov This highlights the integration of specialized polysaccharide synthesis with mainstream carbohydrate metabolism.
The metabolic pathways for utilizing various monosaccharides often involve phosphorylation and conversion to intermediates of glycolysis. wikipedia.org For example, fructose (B13574) and galactose are channeled into the glycolytic pathway through a series of enzymatic steps. wikipedia.org Although the direct catabolism of apiose is not as well-documented, its synthesis from a central metabolic intermediate underscores the interconnectedness of carbohydrate pathways.
Biosynthesis of UDP-apiose via UDP-apiose synthase (UAS)
The activated form of apiose used for its transfer into polysaccharides and other molecules is UDP-D-apiose. nih.govnih.gov This nucleotide sugar is synthesized from UDP-D-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase (UAS), also referred to as UDP-apiose synthase. uga.edunih.govnih.gov UAS is a bifunctional enzyme that also produces UDP-xylose, another important precursor for cell wall biosynthesis. nih.govplos.org
The reaction catalyzed by UAS is a complex, multi-step process involving decarboxylation and a rearrangement of the carbon skeleton, which results in the contraction of the pyranose ring of glucuronic acid to the furanose ring of apiose. nih.govnih.gov This enzymatic transformation is a critical control point for the production of apiose-containing molecules in plants. nih.gov The enzyme is highly expressed in various plant organs, reflecting the widespread importance of apiose in plant structure and function. nih.gov Interestingly, functional UAS homologues have also been identified in bacteria, indicating that the ability to synthesize apiose is not exclusive to the plant kingdom. nih.govplos.org
The table below summarizes the key enzymes and transformations discussed:
| Enzyme | Substrate | Product(s) | Biological Pathway |
| UDP-apiose/UDP-xylose synthase (UAS) | UDP-D-glucuronic acid | UDP-D-apiose, UDP-xylose | Biosynthesis of cell wall precursors |
Q & A
Q. How can β-D-erythrofuranose studies contribute to advancing glycochemistry education?
- Methodological Answer : Develop open-access educational modules on furanose ring dynamics and synthetic strategies. Include interactive spectral interpretation exercises and case studies on historical challenges (e.g., anomer separation). Partner with journals to publish teaching-focused supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
